molecular formula C11H10ClNO2 B2731230 N-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide CAS No. 2185981-25-1

N-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide

Cat. No. B2731230
CAS RN: 2185981-25-1
M. Wt: 223.66
InChI Key: ACMHGRDADJEJDT-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide, also known by its chemical structure, is a compound with the following IUPAC name: 5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid . Its molecular formula is C9H7ClO3 , and it has a molecular weight of 198.61 g/mol . This compound belongs to the class of benzofuran derivatives and exhibits interesting pharmacological properties.


Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the Pd-catalyzed coupling of an appropriate benzofuran precursor with a prop-2-enamide moiety. The reaction proceeds under CO gas-free conditions, yielding the desired compound in good yields . Further optimization of synthetic routes and exploration of alternative methods are areas of ongoing research.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring fused with a prop-2-enamide group. The chlorine atom at position 5 on the benzofuran ring imparts specific chemical reactivity. The carboxylic acid functionality provides potential sites for interactions with biological targets .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. Some notable reactions include nucleophilic substitutions, amidation, and cyclization. Researchers have explored its reactivity with different nucleophiles and electrophiles to generate diverse derivatives with altered biological activities .


Physical And Chemical Properties Analysis

  • Physical Form : this compound exists as a powder .

Safety and Hazards

  • Hazard Statements : N-(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide is classified as a warning substance. It may cause skin and eye irritation. Handle with care and follow safety precautions .

properties

IUPAC Name

N-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-10(14)13-9-6-8(12)5-7-3-4-15-11(7)9/h2,5-6H,1,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMHGRDADJEJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC2=C1OCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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